molecular formula C30H34Cl2N6 B14785955 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride

6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride

Cat. No.: B14785955
M. Wt: 549.5 g/mol
InChI Key: HUWRWFMDFKADHL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline involves several steps. The key synthetic route includes the modification of a 2-phenyl-4-piperazinylbenzimidazole template and a quinoxaline-2,3-dione pharmacophore . The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate . Major products formed from these reactions include modified quinoxaline and benzimidazole derivatives.

Properties

Molecular Formula

C30H34Cl2N6

Molecular Weight

549.5 g/mol

IUPAC Name

6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride

InChI

InChI=1S/C30H32N6.2ClH/c1-30(2,3)23-7-5-22(6-8-23)29-33-26-11-9-24(19-28(26)34-29)36-16-14-35(15-17-36)20-21-4-10-25-27(18-21)32-13-12-31-25;;/h4-13,18-19H,14-17,20H2,1-3H3,(H,33,34);2*1H

InChI Key

HUWRWFMDFKADHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)CC5=CC6=NC=CN=C6C=C5.Cl.Cl

Origin of Product

United States

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